Product packaging for 3'-Azido-3'-deoxyadenosine(Cat. No.:CAS No. 58699-62-0)

3'-Azido-3'-deoxyadenosine

Cat. No.: B1209333
CAS No.: 58699-62-0
M. Wt: 292.25 g/mol
InChI Key: HTWSTKVLFZRAPM-FWJKGUHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Nucleoside Analogues in Biochemical Research

Nucleoside analogues are synthetic or naturally occurring compounds that are structurally similar to the building blocks of DNA and RNA. numberanalytics.com Their importance in biochemical research and medicine is vast. nih.gov These molecules can mimic natural nucleosides, allowing them to be incorporated into DNA or RNA, or to interact with enzymes involved in nucleic acid synthesis. numberanalytics.comontosight.ai This mimicry is the basis of their therapeutic action. By interfering with DNA or RNA synthesis, nucleoside analogues can halt the replication of viruses or the proliferation of cancer cells. ontosight.ai

The applications of nucleoside analogues are extensive. They are foundational in the treatment of viral infections such as HIV, hepatitis B and C, and herpes viruses. numberanalytics.comontosight.ai Furthermore, they are utilized in anticancer therapies to target rapidly dividing tumor cells. ontosight.ai In the laboratory, these compounds are indispensable tools for studying the intricate mechanisms of DNA replication, transcription, and translation. numberanalytics.com Techniques like PCR and DNA sequencing often employ nucleoside analogues. numberanalytics.com The continued investigation into the properties and biological activities of nucleoside analogues holds the promise of discovering new and more effective therapeutic agents. nih.govontosight.ai

Classification of 3'-Azido-3'-deoxyadenosine as a Purine (B94841) Nucleoside Analogue

This compound is classified as a purine nucleoside analogue. medchemexpress.comapexbt.com This means it is a modified version of a natural purine nucleoside, specifically adenosine (B11128). The core structure consists of a purine base (adenine) linked to a sugar molecule (deoxyribose). The defining feature of this analogue is the replacement of the hydroxyl group (-OH) at the 3' position of the deoxyribose sugar with an azide (B81097) group (-N3). ontosight.ai

This structural modification is critical to its biological activity. The absence of the 3'-hydroxyl group prevents the formation of a phosphodiester bond, which is essential for the elongation of DNA or RNA chains. ontosight.ai Consequently, when this compound is incorporated into a growing nucleic acid strand, it acts as a chain terminator, effectively halting further synthesis. medchemexpress.comontosight.ai This mechanism is the basis for its potential antiviral and antitumor properties. medchemexpress.comapexbt.com

Historical Context of 3'-Azido Modification in Nucleosides for Biological Activity

The strategic modification of nucleosides with an azido (B1232118) group at the 3' position has a significant history in the development of antiviral and anticancer agents. rsc.org A landmark example is 3'-azidothymidine (AZT), also known as zidovudine, which was one of the earliest and most successful drugs for the treatment of HIV. nih.govnih.gov The success of AZT spurred further research into other 3'-azido-modified nucleosides, including those with different sugar moieties or nucleobases. nih.govnih.gov

The rationale behind the 3'-azido modification lies in its ability to act as a potent chain terminator of DNA synthesis. asm.org Following intracellular phosphorylation to its triphosphate form, the analogue is recognized by viral reverse transcriptases or cellular DNA polymerases and incorporated into the growing DNA chain. asm.org The presence of the 3'-azido group instead of a 3'-hydroxyl group prevents the addition of the next nucleotide, thereby terminating the chain elongation process. asm.org This targeted disruption of nucleic acid synthesis has been a cornerstone of antiviral therapy for decades. nih.gov The exploration of azido-modified nucleosides continues to be an active area of research, with scientists synthesizing and evaluating new analogues for their potential therapeutic benefits against a range of diseases. d-nb.infosioc-journal.cnacs.orgacs.orgacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N8O3 B1209333 3'-Azido-3'-deoxyadenosine CAS No. 58699-62-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-4-azido-5-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N8O3/c11-8-6-9(14-2-13-8)18(3-15-6)10-7(20)5(16-17-12)4(1-19)21-10/h2-5,7,10,19-20H,1H2,(H2,11,13,14)/t4-,5-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWSTKVLFZRAPM-QYYRPYCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)N=[N+]=[N-])O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)N=[N+]=[N-])O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201311797
Record name 3′-Azido-3′-deoxyadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201311797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58699-62-0
Record name 3′-Azido-3′-deoxyadenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58699-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3′-Azido-3′-deoxyadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201311797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 3 Azido 3 Deoxyadenosine

General Approaches for the Synthesis of 3'-Azido Nucleosides

The synthesis of 3'-azido nucleosides is a cornerstone of medicinal chemistry, providing key intermediates for a variety of modified nucleosides. General strategies often involve the stereoselective introduction of an azide (B81097) group at the 3'-position of a protected nucleoside precursor. One common approach begins with the modification of the ribose moiety of a readily available nucleoside like adenosine (B11128). This can involve an oxidation-reduction-substitution sequence at the 3'-position. nih.gov

Another established method is the glycosylation of a pre-functionalized sugar with a nucleobase. For instance, orthogonally protected 3'-azido-3'-deoxy-D/L-ribosides can be synthesized and subsequently coupled with various pyrimidine, purine (B94841), and other heterocyclic bases to generate a diverse library of 3'-azido nucleosides. sioc-journal.cnresearchgate.net These synthetic routes are adaptable for producing a range of 3'-substituted 3'-deoxynucleosides. nih.gov The choice of strategy often depends on the desired stereochemistry and the nature of the nucleobase.

Specific Synthetic Routes for 3'-Azido-3'-deoxyadenosine

The synthesis of this compound has been achieved through several specific routes. A practical and scalable synthesis starts from adenosine. This method involves a key 3'-oxidation/reduction/substitution procedure to introduce the azido (B1232118) group. nih.gov Modifications to this procedure, such as using the Garegg reagent for the oxidation step, have been developed to improve purification on a larger scale. nih.gov

Another approach involves the synthesis from 1,2:5,6-di-O-isopropylidene-D-glucose, which is converted to a key intermediate that can then be glycosylated with an adenine (B156593) derivative. researchgate.net Furthermore, methods for the synthesis of 3'-azido-D/L-nucleosides have been developed, where orthogonally protected 3'-azido-3'-deoxy-D/L-ribosides are synthesized and then successfully glycosylated with various heterocyclic bases, including adenine. sioc-journal.cnresearchgate.net These diverse synthetic strategies provide access to this compound for various research applications.

Derivatization Strategies for Research Applications

The chemical versatility of this compound allows for its derivatization to create molecular tools for biochemical and preclinical research. These strategies include the synthesis of phosphorylated analogues, the incorporation of reporter groups, and the development of prodrugs.

Synthesis of Phosphorylated Analogues for Mechanistic Studies

To study the mechanism of action of nucleoside analogues, their phosphorylated forms, which are often the active species within the cell, are required. The synthesis of this compound-5'-triphosphate (3'-azido-dATP) and other phosphorylated derivatives allows for the investigation of their effects on enzymes such as DNA polymerases and kinases. oup.comnih.gov

The synthesis of these analogues can be achieved through a combination of chemical and enzymatic procedures. For example, the 5'-monophosphate can be prepared and subsequently converted to the di- and triphosphate using appropriate phosphorylating agents. acs.org The synthesis of cyclic 3',5'-phosphorothioates of deoxyadenosine (B7792050) has also been reported, providing further tools for mechanistic studies. nih.gov These phosphorylated analogues are crucial for understanding how this compound exerts its biological effects.

Analogue Synthetic Approach Application
3'-azido-dATPChemical and enzymatic phosphorylation of the parent nucleoside. nih.govInhibition of DNA synthesis, studying enzyme kinetics. oup.comnih.gov
Deoxyadenosine cyclic 3',5'-phosphorothioatesStereospecific conversion from phosphoroanilidate precursors. nih.govMechanistic probes for cyclic nucleotide signaling pathways.
γ-Phosphate modified triphosphate prodrugsMicrowave-accelerated synthesis from the corresponding diphosphate (B83284). acs.orgInvestigating intracellular delivery and activation of triphosphates. acs.org

Incorporation of Reporter Groups for Probing Biochemical Processes

The azido group in this compound serves as a versatile chemical handle for the incorporation of reporter groups through bioorthogonal chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". nih.govmdpi.com This allows for the attachment of fluorescent dyes, biotin, or other tags to the nucleoside.

These labeled nucleosides can then be incorporated into nucleic acids and used to visualize and track biological processes such as DNA replication and RNA transcription in real-time within living cells. nih.gov The ability to specifically label and detect molecules containing this compound provides a powerful tool for molecular and cellular biology. For instance, the 3'-azide group has been used to label specific RNAs for bioconjugation strategies.

Reporter Group Strategy Reaction Type Example Application
Fluorescent dye conjugationCopper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.comImaging of nucleic acid localization and dynamics in cells. nih.gov
BiotinylationStrain-promoted azide-alkyne cycloaddition (SPAAC). nih.govAffinity purification of nucleic acids or their binding partners.
1,2,3-Triazole linkage to other moleculesCuAAC. Creation of stable tRNA analogues.

Prodrug Strategies for Enhanced Cellular Delivery and Activation in Preclinical Models

A significant challenge in the development of nucleoside analogues as therapeutic agents is their delivery into cells and subsequent activation by phosphorylation. Prodrug strategies aim to overcome these barriers by masking the charged phosphate (B84403) groups, thereby improving cell permeability. core.ac.ukresearchgate.netacs.orgfiu.edu

One prominent approach is the ProTide technology, where a phosphoramidate (B1195095) motif is attached to the 5'-monophosphate of the nucleoside. ed.ac.ukresearchgate.net This motif is designed to be cleaved by intracellular enzymes, releasing the active monophosphate within the cell. ed.ac.uk Other strategies include the use of lipid-based prodrugs or other bioreversible protecting groups on the phosphate moiety. researchgate.net These approaches have been explored for various nucleoside analogues and are applicable to this compound to enhance its potential in preclinical studies. core.ac.ukresearchgate.netacs.org

Prodrug Strategy Mechanism Advantage
ProTide (Phosphoramidate)Intracellular enzymatic cleavage to release the 5'-monophosphate. ed.ac.ukBypasses the often rate-limiting initial phosphorylation step and enhances cell permeability. ed.ac.ukresearchgate.net
Acyloxyalkyl estersIntracellular esterase-mediated cleavage. core.ac.ukMasks the negative charge of the phosphate group, improving oral absorption. researchgate.net
HepDirect prodrugsLiver-specific enzymatic activation. acs.orgTargets the delivery of the active nucleoside monophosphate to hepatocytes.

Biological Activities in Pre Clinical Research Models

Anticancer Efficacy in Cell Line and Animal Models

The potential of azido-nucleoside analogs as anticancer agents has been explored in a variety of pre-clinical models. Research has focused on their ability to inhibit the proliferation of cancer cells, overcome drug resistance, and reduce tumor growth in vivo.

Studies on compounds structurally related to 3'-Azido-3'-deoxyadenosine have demonstrated cytotoxic effects against cancer cell lines. For instance, the related compound 3'-azido-3'-deoxythymidine (AZT) has shown significant activity against solid tumor cell lines. In the human colon tumor cell line HCT-8, AZT exhibited an IC50 (the concentration required to inhibit the growth of 50% of cells) of 55 µM after a five-day exposure. nih.gov This cytotoxicity is linked to the incorporation of AZT into the DNA of the cancer cells. nih.gov

Further research on AZT demonstrated its efficacy in inhibiting the proliferation of the human ovarian cancer cell line HO-8910. nih.gov The inhibitory effect was found to be both time- and dose-dependent, highlighting the compound's ability to suppress cancer cell growth through the inhibition of telomerase activity. nih.gov

Table 1: In Vitro Anticancer Activity of 3'-azido-3'-deoxythymidine (AZT)
Cell LineCancer TypeParameterResultReference
HCT-8Colon TumorIC50 (5-day exposure)55 µM nih.gov
HO-8910Ovarian CancerActivityTime- and dose-dependent inhibition of proliferation nih.gov

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR). Research into a 3'-azido analogue of the anthracycline antibiotic Doxorubicin, termed ADOX, has shown promise in overcoming this obstacle. ADOX demonstrated potent antitumor activities in both drug-sensitive (MCF-7, K562) and drug-resistant (MCF-7/DNR, K562/DOX) cancer cell lines. researchgate.netsemanticscholar.org

The drug resistance index (DRI) for ADOX was found to be much lower than that of Doxorubicin, indicating its effectiveness against resistant cells. researchgate.netsemanticscholar.org It is suggested that ADOX circumvents resistance by avoiding recognition by P-glycoprotein (P-gp), a key protein involved in pumping drugs out of cancer cells. researchgate.netsemanticscholar.org

Table 2: Cytotoxicity (IC50) of ADOX vs. Doxorubicin (DOX) in Drug-Sensitive and Drug-Resistant Cell Lines
Cell LineCompoundIC50 (µM)Reference
K562 (Sensitive)DOX0.08 ± 0.01 researchgate.net
ADOX0.12 ± 0.02 researchgate.net
K562/DOX (Resistant)DOX3.62 ± 0.15 researchgate.net
ADOX0.25 ± 0.03 researchgate.net
MCF-7 (Sensitive)DOX0.15 ± 0.02 researchgate.net
ADOX0.18 ± 0.02 researchgate.net
MCF-7/DNR (Resistant)DOX4.12 ± 0.21 researchgate.net
ADOX0.32 ± 0.04 researchgate.net

The promising in vitro results for the 3'-azido analogue of Doxorubicin (ADOX) were further investigated in non-human, in vivo models. Animal tests involving tumor xenografts—where human tumor cells are implanted into immunocompromised mice—demonstrated that ADOX exhibited higher anticancer activity compared to the parent compound, Doxorubicin. researchgate.netsemanticscholar.org These findings underscore the potential of such modified nucleoside analogs in a pre-clinical setting for cancer treatment.

Antiviral Activities in Cell-Based Assays and Animal Models

Azido-nucleosides have been extensively studied for their antiviral properties, particularly their ability to inhibit viral replication by acting as chain terminators for viral polymerases.

The inhibitory effects of nucleoside analogs have been evaluated against retroviruses like the Simian Immunodeficiency Virus (SIV), a close relative of the Human Immunodeficiency Virus (HIV). While direct studies on this compound are limited, research on the related compound 2',3'-dideoxyadenosine (ddA) has shown its capacity to inhibit the replication of a type D retrovirus associated with simian acquired immunodeficiency syndrome (SAIDS-D/WA). nih.gov In these in vitro studies, ddA was found to be inhibitory to the virus at concentrations of 100 and 200 µM. nih.gov This research highlights the potential of adenosine-based nucleoside analogs to interfere with retroviral life cycles.

Broad-Spectrum Antiviral Potential of Related Fluoro-Modified Adenosines against Flaviviruses

Fluoro-substituted nucleosides represent a promising class of antiviral compounds, and studies have highlighted their potential against emerging flaviviruses, for which there are currently no approved therapies. asm.orgnih.gov Research into various fluoro-modified adenosine (B11128) analogues has identified 3′-deoxy-3′-fluoroadenosine as a compound with significant broad-spectrum antiviral activity against several flaviviruses. asm.orgnih.govnih.govnih.gov

In vitro studies have demonstrated the efficacy of 3′-deoxy-3′-fluoroadenosine against tick-borne encephalitis virus (TBEV), Zika virus (ZIKV), and West Nile virus (WNV). asm.orgnih.govnih.govnih.gov The compound exhibited a low-micromolar antiviral effect against these viruses in both neural and extraneural host cell lines. asm.orgnih.gov Specifically, the 50% effective concentration (EC50) values ranged from 1.1 ± 0.1 μM to 4.7 ± 1.5 μM across the tested flaviviruses. asm.orgnih.govnih.gov For TBEV, the anti-viral potency in PS cells was observed at EC50 values of 2.2 ± 0.6 μM and 1.6 ± 0.3 μM for the Hypr and Neudoerfl strains, respectively. nih.gov The activity was slightly lower in HBCA cells, with EC50 values of 3.1 ± 1.1 μM for the Hypr strain and 4.5 ± 1.5 μM for the Neudoerfl strain. nih.gov

Further investigations have shown that 3′-deoxy-3′-fluoroadenosine was also active in in vivo mouse models of TBEV and WNV infections, highlighting its potential for further therapeutic development. asm.orgnih.govnih.gov While the compound did not show measurable cytotoxicity at concentrations up to 25 μM, a cytostatic effect, leading to the suppression of cell proliferation, was observed at concentrations greater than 12.5 μM. asm.orgnih.gov

The following table summarizes the in vitro antiviral activity of 3′-deoxy-3′-fluoroadenosine against various flaviviruses.

VirusCell LineEC50 (μM)
Tick-borne Encephalitis Virus (TBEV) - HyprPS2.2 ± 0.6
Tick-borne Encephalitis Virus (TBEV) - NeudoerflPS1.6 ± 0.3
Tick-borne Encephalitis Virus (TBEV) - HyprHBCA3.1 ± 1.1
Tick-borne Encephalitis Virus (TBEV) - NeudoerflHBCA4.5 ± 1.5
Zika Virus (ZIKV)Not Specified1.1 ± 0.1 to 4.7 ± 1.5
West Nile Virus (WNV)Not Specified1.1 ± 0.1 to 4.7 ± 1.5

Antibacterial Activities

Efficacy against Gram-Negative Bacteria (e.g., Enterobacteriaceae)

The azido-nucleoside analog, 3'-azido-3'-deoxythymidine (also known as zidovudine or AZT), has demonstrated potent bactericidal activity against a range of Gram-negative bacteria, particularly within the Enterobacteriaceae family. nih.gov In vitro studies have confirmed its efficacy against clinically relevant species such as Escherichia coli, Salmonella typhimurium, Klebsiella pneumoniae, Shigella flexneri, and Enterobacter aerogenes. nih.gov The compound has also shown bactericidal effects against Vibrio cholerae. nih.gov

In vivo studies in animal models have further substantiated these findings. In mice with systemic E. coli infections, the 50% effective dose (ED50) of zidovudine was found to be between 9.6 and 11.8 mg/kg of body weight. nih.gov Additionally, in a mouse model of ascending pyelonephritis caused by E. coli, a 50 mg/kg dose of zidovudine was effective in reducing the number of bacteria in the kidneys and preventing lethal infection. nih.gov The compound also proved effective in a calf model of lethal S. dublin infection over a dose range of 8.0 to 31.0 mg/kg per day. nih.gov

The following table presents the in vivo efficacy of 3'-azido-3'-deoxythymidine in experimental Gram-negative bacterial infections.

Infection ModelPathogenAnimal ModelEffective DoseOutcome
Systemic InfectionEscherichia coliMiceED50: 9.6-11.8 mg/kgFavorable comparison with trimethoprim
Ascending PyelonephritisEscherichia coliMice50 mg/kgReduced bacterial load in kidneys, prevented lethal infection
Lethal InfectionSalmonella dublinCalves8.0-31.0 mg/kg per dayPrevention of lethal infection

Mechanistic Insights into Antibacterial Action via DNA Synthesis Inhibition

The antibacterial mechanism of 3'-azido-3'-deoxythymidine involves the inhibition of bacterial DNA synthesis. asm.orgnih.govnih.gov For the compound to exert its effect, it must first be activated within the bacterial cell to its nucleotide form. nih.gov This activation is a multi-step process initiated by bacterial enzymes.

Several lines of evidence support this mechanism:

Phosphorylation: 3'-azido-3'-deoxythymidine serves as a substrate for bacterial thymidine (B127349) kinase, which phosphorylates it to its monophosphate form. Subsequent phosphorylations lead to the formation of the di- and triphosphate metabolites. nih.gov

Role of Thymidine Kinase: Strains of E. coli and S. typhimurium that developed resistance to the compound were found to be deficient in thymidine kinase, indicating the essential role of this enzyme in the compound's activation. nih.gov

Active Metabolite: Among the phosphorylated forms, the 5'-triphosphate derivative is the most potent inhibitor of replicative DNA synthesis in permeable E. coli cells. nih.govnih.gov

Once converted to its triphosphate form, 3'-azido-3'-deoxythymidine triphosphate acts as a specific DNA chain terminator. asm.orgnih.gov During DNA replication, it is incorporated into the growing DNA strand by DNA polymerase. However, the 3'-azido group prevents the formation of a phosphodiester bond with the next incoming nucleotide, thereby halting further elongation of the DNA chain. This termination of DNA synthesis is what leads to the bactericidal effect. asm.orgnih.gov Morphological changes, such as the formation of highly elongated cells in treated E. coli cultures, are consistent with the inhibition of DNA synthesis. asm.orgnih.gov

Applications of 3 Azido 3 Deoxyadenosine As a Research Tool

Click Chemistry Reagent for Bioconjugation

The azide (B81097) group of 3'-azido-3'-deoxyadenosine makes it an ideal reagent for "click chemistry," a set of biocompatible reactions that are rapid, specific, and high-yielding. medchemexpress.com This has led to its widespread use in the selective modification and labeling of biomolecules.

This compound readily participates in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction involves the formation of a stable triazole linkage between the azide group of the adenosine (B11128) analog and a terminal alkyne on a target molecule. medchemexpress.com The reaction is catalyzed by copper(I) ions and is highly efficient under mild, aqueous conditions, making it suitable for modifying sensitive biological macromolecules.

The CuAAC reaction has been instrumental in the development of various molecular probes and for labeling nucleic acids. By incorporating an alkyne-modified nucleotide into DNA or RNA, researchers can subsequently attach this compound derivatives carrying reporter molecules such as fluorophores or biotin.

Table 1: Key Features of CuAAC for Bioconjugation

FeatureDescription
Reaction Type Copper(I)-catalyzed [3+2] cycloaddition
Reactants Azide (from this compound) and a terminal alkyne
Product Stable 1,4-disubstituted 1,2,3-triazole
Key Advantages High efficiency, mild reaction conditions, biocompatibility
Common Applications Labeling of DNA and RNA, synthesis of bioconjugates

To circumvent the potential cytotoxicity of the copper catalyst used in CuAAC, Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) offers a powerful alternative. In this approach, the azide group of this compound reacts with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), without the need for a metal catalyst. medchemexpress.com The inherent ring strain of the cyclooctyne drives the reaction forward.

SPAAC has become a valuable tool for in vivo labeling and imaging, as it avoids the toxicity associated with copper. This has enabled the study of biological processes within living cells and organisms.

Table 2: Comparison of CuAAC and SPAAC

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Catalyst Copper(I)None (driven by ring strain)
Alkyne Reactant Terminal alkyneStrained cyclooctyne (e.g., DBCO, BCN)
Biocompatibility Potential cytotoxicity due to copperGenerally considered more biocompatible for in vivo studies
Reaction Rate Typically fasterCan be slower, but newer strained alkynes have improved kinetics

The ability to incorporate this compound into nucleic acids, either chemically or enzymatically, has paved the way for the specific labeling of RNA and other biomolecules. For instance, terminal deoxynucleotidyl transferase (TdT) or poly(A) polymerase can be used to add this compound to the 3'-end of DNA or RNA, respectively. Once incorporated, the azide group serves as a handle for the attachment of various probes via click chemistry. This strategy has been employed to visualize RNA localization and dynamics within cells.

Fluorescent Probes for Biochemical and Biophysical Studies

By conjugating a fluorophore to this compound, researchers can create fluorescent nucleotide analogs. These probes are powerful tools for investigating the mechanisms of enzymes that interact with nucleotides and for studying protein-nucleotide interactions in general.

The development of fluorescently labeled ATP and ADP analogs derived from 3'-amino-3'-deoxyadenosine (a precursor to the azido (B1232118) derivative) has been crucial for studying the mechanisms of P-loop ATPases, such as the motor protein myosin in complex with actin (actomyosin). nih.gov A key challenge in designing such probes is to optimize the fluorescence signal change upon binding to the protein or during a specific enzymatic step.

Researchers have synthesized a series of nucleotide analogues with different fluorophores (e.g., coumarins) attached to the 3'-position of the ribose via linkers of varying lengths. nih.gov This systematic approach allows for the fine-tuning of the probe's properties to maximize the fluorescence enhancement or quenching upon interaction with the target enzyme. For example, one such analog, 3'-(7-diethylaminocoumarin-3-carbonylamino)-3'-deoxyadenosine 5'-triphosphate (deac-aminoATP), exhibited a remarkable 17-fold increase in fluorescence upon binding to skeletal myosin II. nih.gov The corresponding diphosphate (B83284) analog showed a significant change in fluorescence upon its dissociation from the actomyosin complex, with kinetics comparable to that of natural ADP. nih.gov

Table 3: Research Findings on Fluorescent Nucleotide Analogs for Studying Actomyosin

Nucleotide AnalogKey FindingReference
deac-aminoATP17-fold fluorescence enhancement upon binding to skeletal myosin II. nih.gov
deac-aminoADPLarge fluorescence signal change upon dissociation from actomyosin. nih.gov

These optimized fluorescent probes are particularly valuable for studying scarce proteins, as they provide large signals even at low concentrations.

Fluorescently labeled this compound analogs are broadly applicable for investigating the interactions between proteins and nucleotides. These probes can provide insights into:

Binding Affinity: By titrating a protein with a fluorescent nucleotide analog and measuring the change in fluorescence, the dissociation constant (Kd) for the interaction can be determined.

Conformational Changes: Changes in the fluorescence signal (intensity, lifetime, or polarization) can indicate conformational changes in the protein or the nucleotide upon binding.

Enzyme Kinetics: The real-time monitoring of fluorescence changes allows for the study of the kinetics of nucleotide binding, hydrolysis, and product release.

The versatility of click chemistry allows for the attachment of a wide array of environmentally sensitive fluorophores to this compound. This enables the selection of a probe with the optimal photophysical properties for a specific biological question. The ability to introduce a fluorescent reporter at the 3'-position of the ribose provides a unique perspective on nucleotide-protein interactions, complementing studies that utilize modifications to the base or phosphate (B84403) chain.

Q & A

Q. What are the key synthetic pathways for 3'-azido-3'-deoxyadenosine, and how do they ensure regioselectivity?

The synthesis of this compound typically involves glycosylation of protected ribose derivatives with adenine analogs, followed by selective azide introduction at the 3'-position. For example, riboside intermediates (e.g., compound 32 in ) are glycosylated with adenine precursors under Mitsunobu conditions to retain β-configuration. Regioselectivity is achieved via orthogonal protecting groups (e.g., benzoyl or tosyl) on the ribose moiety, enabling precise azide substitution while avoiding side reactions . Post-synthetic deprotection with ammonia or enzymatic methods ensures high purity (>99%) .

Q. What is the mechanism of action of this compound as a nucleoside antimetabolite?

As a purine analog, this compound incorporates into nascent DNA strands, terminating elongation due to the absence of a 3'-hydroxyl group. This inhibits DNA polymerases (e.g., reverse transcriptase) and induces apoptosis in rapidly dividing cells. Competitive inhibition of dATP incorporation into DNA is validated via radiolabeled tracer assays and gel electrophoresis to visualize chain termination .

Q. Which analytical techniques are critical for characterizing this compound purity and stability?

High-performance liquid chromatography (HPLC) with UV detection at 260 nm is standard for purity assessment (>99% by area normalization). Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) confirms structural integrity, particularly the azide group’s presence at ~2100 cm⁻¹ in IR spectra. Mass spectrometry (ESI-MS) verifies molecular weight (e.g., m/z 296.1 [M+H]⁺). Stability studies under varying pH and temperature conditions are monitored via accelerated degradation assays .

Advanced Research Questions

Q. How do metabolic pathways influence the antiviral efficacy of this compound in vitro versus in vivo?

In vitro, this compound requires phosphorylation to its triphosphate form (3'-azido-dATP) by cellular kinases to exert activity. However, in vivo pharmacokinetics are limited by rapid deamination by adenosine deaminase (ADA) and renal clearance. Strategies to enhance bioavailability include co-administration with ADA inhibitors (e.g., pentostatin) or prodrug formulations (e.g., liposomal encapsulation). Comparative LC-MS/MS studies of plasma and intracellular metabolite levels in animal models quantify these disparities .

Q. How can researchers resolve contradictory data on mitochondrial toxicity between this compound and other nucleoside analogs?

Mitochondrial toxicity arises from inhibition of DNA polymerase γ, leading to mtDNA depletion. Conflicting reports may stem from cell type-specific differences (e.g., hepatocytes vs. lymphocytes) or assay sensitivity. A standardized approach includes:

  • qPCR quantification of mtDNA copy number in treated cells.
  • Seahorse metabolic flux analysis to measure oxidative phosphorylation (OXPHOS) impairment.
  • ROS detection using fluorescent probes (e.g., MitoSOX).
    Contradictions are contextualized by comparing IC₅₀ values for polymerase γ inhibition across analogs .

Q. What chemical modifications of this compound enhance its utility in click chemistry applications?

The 3'-azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation. To improve reaction efficiency:

  • 5'-Functionalization : Introduce alkyne or fluorophore tags at the 5'-position via phosphoramidite chemistry.
  • Sugar ring modifications : Replace the ribose oxygen with sulfur (thioribose) to stabilize against nuclease degradation.
  • Backbone rigidity : Incorporate locked nucleic acid (LNA) motifs to enhance hybridization in tRNA mimics .

Q. How does this compound compare to AZT (zidovudine) in resistance profiling for antiviral studies?

Resistance mechanisms differ due to structural variance: AZT’s thymine base vs. This compound’s adenine. Key assays include:

  • Site-directed mutagenesis of viral reverse transcriptase (RT) to identify mutation hotspots (e.g., M184V for AZT vs. K65R for adenosine analogs).
  • In vitro polymerase inhibition assays using recombinant RT variants.
  • Viral fitness cost analysis via competition assays in cell culture .

Methodological Considerations for Experimental Design

Q. How to optimize dose-response studies for this compound in apoptosis induction assays?

  • Cell line selection : Use p53-proficient lines (e.g., HCT-116) for intrinsic apoptosis pathways.
  • Time-resolved assays : Combine Annexin V/PI staining with caspase-3/7 activity measurements at 24, 48, and 72 hours.
  • Synergy screens : Test combinations with DNA-damaging agents (e.g., cisplatin) using Chou-Talalay analysis to calculate combination indices (CI) .

Q. What in silico tools predict off-target interactions of this compound with human kinases?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding to kinase ATP pockets. Validate predictions with kinase profiling panels (e.g., Eurofins KinaseProfiler) at 1 μM compound concentration. Focus on kinases with <50% residual activity (e.g., CDK2, AKT1) .

Data Contradiction Analysis

Q. Why do some studies report potent antiviral activity for this compound, while others show limited efficacy?

Discrepancies often arise from:

  • Cell permeability differences : Use Caco-2 monolayer assays to quantify apparent permeability (Papp).
  • Metabolic instability : Compare intracellular triphosphate levels via LC-MS in primary vs. immortalized cells.
  • Viral strain variability : Test against clade-specific HIV-1 isolates (e.g., clade B vs. C) in PBMC models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'-Azido-3'-deoxyadenosine
Reactant of Route 2
3'-Azido-3'-deoxyadenosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.